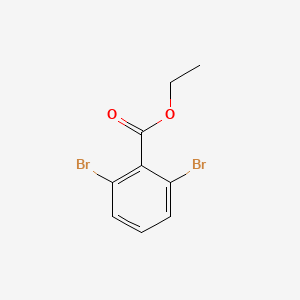

Ethyl 2,6-dibromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBVQYCWIHYSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608336 | |

| Record name | Ethyl 2,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214375-69-5 | |

| Record name | Ethyl 2,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,6 Dibromobenzoate and Analogues

Esterification Pathways for Dibromobenzoic Acids

A common route to ethyl 2,6-dibromobenzoate is the esterification of 2,6-dibromobenzoic acid. biosynth.comontosight.ai This process involves the reaction of the carboxylic acid with ethanol (B145695) to form the corresponding ethyl ester.

The direct esterification of benzoic acids with alcohols is a fundamental transformation in organic chemistry. rsc.org Classical methods, such as the Fischer esterification, typically employ a strong acid catalyst, like sulfuric acid, and an excess of the alcohol to drive the equilibrium towards the ester product. mdpi.comquora.com For instance, ethyl 3,4-dibromobenzoate can be synthesized by refluxing 3,4-dibromobenzoic acid with ethanol in the presence of sulfuric acid.

Modern catalytic systems offer milder and more efficient alternatives. Zirconium complexes, for example, have been shown to be effective catalysts for the esterification of benzoic acid derivatives. nih.gov Studies have also explored the use of solid acid catalysts, such as modified Montmorillonite K10 clay, which can facilitate the reaction under solvent-free conditions. ijstr.org Another approach involves the use of deep eutectic solvents (DES) as both a catalyst and a solvent, demonstrating high catalytic activity in the esterification of benzoic acid with various alcohols. dergipark.org.tr The Mitsunobu reaction provides a high-yield pathway for the esterification of benzoic acids with phenols, particularly when other methods are less effective. researchgate.net

The yield and selectivity of esterification reactions are influenced by several factors, including the choice of catalyst, reaction temperature, and the stoichiometry of the reactants. For sterically hindered carboxylic acids like 2,6-dibromobenzoic acid, achieving high yields can be challenging. google.com

The optimization of reaction conditions is crucial. For example, in catalytic esterifications, the concentration of the catalyst and the reaction time are key parameters to be adjusted. nih.gov In some cases, the use of an excess of one reagent can shift the equilibrium and improve the yield. rsc.org Solvent selection also plays a significant role; for instance, non-polar solvents may be preferred for reactions involving alcohols that readily form stable carbocations. researchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification can be effective, although hindered substrates may require longer reaction times and an excess of the coupling agent. researchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems for Benzoic Acid Esterification

| Catalyst System | Alcohol | Conditions | Conversion/Yield | Reference |

| Zr(Cp)₂(CF₃SO₃)₂·THF | 2-Phenylethanol | 80 °C, 24 h | 78% yield | nih.gov |

| /Ti₃AlC₂ | Ethanol | 120 °C, 34 h | 80.4% conversion | researchgate.net |

| Montmorillonite K10 (modified) | Methanol | Reflux, 5 h, solvent-free | High yields | ijstr.org |

| Deep Eutectic Solvent (p-TSA/BTEAC) | Ethanol | 75 °C | 88.3% conversion | dergipark.org.tr |

| Mitsunobu Reaction (DIAD/PPh₃) | Phenol | - | Good to excellent yields | researchgate.net |

Directed Aromatic Bromination Strategies for Substituted Benzoates

An alternative synthetic route involves the direct bromination of an ethyl benzoate (B1203000) precursor. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity.

The ester group of ethyl benzoate is a deactivating, meta-directing group in electrophilic aromatic substitution. wordpress.commsu.edu Therefore, direct bromination of ethyl benzoate would be expected to yield primarily the meta-substituted product. However, achieving ortho-bromination is crucial for the synthesis of this compound.

Specialized brominating agents and catalysts are necessary to direct the substitution to the ortho positions. While specific methods for the direct di-ortho-bromination of ethyl benzoate are not extensively detailed in the provided search results, the general principles of regioselective bromination can be applied. For instance, the use of zeolites as catalysts can enhance para-selectivity in the bromination of chlorobenzene, suggesting that tailored catalysts could potentially influence the regioselectivity in the bromination of ethyl benzoate. researchgate.net

Electrophilic aromatic bromination proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org The stability of this intermediate determines the regioselectivity of the reaction.

In the case of ethyl benzoate, the ester group deactivates the aromatic ring towards electrophilic attack. wordpress.comwvu.edu The presence of a bromine atom already on the ring would further influence the position of subsequent brominations. For the formation of this compound, the second bromine atom must add to the ortho position of a pre-existing bromo-substituted ethyl benzoate. The steric hindrance from the ethyl ester group and the existing bromine atom at the 2-position would make the introduction of a second bromine at the 6-position challenging. The reaction would likely require forcing conditions and may result in a mixture of isomers. gla.ac.uk

Table 2: Product Distribution in the Nitration of Substituted Benzenes

| Substrate | % Ortho | % Meta | % Para | Reference |

| Toluene | 58.5% | 4.5% | 37% | msu.edu |

| tert-Butylbenzene | 16% | 8% | 75% | msu.edu |

| Ethyl Benzoate | 28% | 68% | 3% | nih.gov |

Metal-Halogen Exchange Reactions for Precision Functionalization

Metal-halogen exchange is a powerful tool in organic synthesis for the selective functionalization of aromatic halides. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium. wikipedia.orgresearchgate.net

This technique can be applied to dibrominated aromatic compounds to achieve selective monosubstitution. For instance, lithium tri-n-butylmagnesium ate complex has been shown to be highly selective for the metal-halogen exchange of dibromoarenes. orgsyn.org This allows for the introduction of a functional group at a specific position, which can be a valuable strategy for synthesizing analogues of this compound. For example, a bromine-magnesium exchange on 1-(benzyloxy)-3,5-dibromobenzene (B173789) followed by reaction with N,N-dimethylformamide (DMF) yields 3-(benzyloxy)-5-bromobenzaldehyde, demonstrating the precision of this method. nih.gov This approach offers a way to overcome the regioselectivity challenges associated with direct electrophilic substitution on deactivated or sterically hindered systems.

Application of Organometallic Reagents in Selective Bromine Exchange

The selective functionalization of polyhalogenated arenes is a significant challenge in organic synthesis. Organometallic reagents play a crucial role in achieving selectivity in bromine exchange reactions, allowing for the targeted synthesis of compounds like this compound. These reactions often proceed via metal-halogen exchange, where a more electropositive metal replaces a bromine atom on the aromatic ring. orgsyn.org

The reactivity of organometallic reagents can be tuned by the choice of metal (e.g., magnesium, lithium, zinc) and the presence of additives. For instance, the use of mixed-metal reagents, such as those containing both magnesium and lithium, can enhance reactivity and selectivity. orgsyn.org The formation of Grignard reagents from di- or tri-haloarenes, followed by reaction with an electrophile, is a common strategy. orgsyn.org However, controlling the selectivity of the metal-halogen exchange is critical to avoid the formation of undesired isomers.

The nature of the organometallic species itself is a key determinant of the reaction's outcome. Organolithium and organomagnesium reagents are highly reactive and are often used for these transformations. msu.edursc.org The solvent system and temperature are also critical parameters that must be carefully controlled to achieve the desired selectivity. For example, the use of ethereal solvents like tetrahydrofuran (B95107) (THF) is common in Grignard reagent formation. orgsyn.org

Trapping of Intermediates with Ester-Forming Reagents

Once the selective metal-halogen exchange has occurred to generate the desired organometallic intermediate, it must be "trapped" by an appropriate electrophile to form the final product. In the synthesis of this compound, this involves the introduction of an ethyl ester group.

The success of this trapping step is contingent on the stability of the organometallic intermediate. Unstable intermediates may decompose or undergo side reactions before they can be trapped. Therefore, the reaction is often carried out at low temperatures to maintain the integrity of the organometallic species until the electrophile is introduced. orgsyn.org

Palladium-Catalyzed Carbonylation for Benzoate Ester Formation from Aryl Bromides

Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of esters from aryl halides. orgsyn.org This approach involves the reaction of an aryl bromide with carbon monoxide and an alcohol in the presence of a palladium catalyst to directly form the corresponding benzoate ester. This method is often favored for its high efficiency and functional group tolerance. orgsyn.org

The general catalytic cycle for this transformation involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form an arylpalladium(II) complex. diva-portal.org

CO Insertion: Carbon monoxide then inserts into the aryl-palladium bond, forming an acylpalladium(II) complex. diva-portal.org

Reductive Elimination: The acylpalladium(II) complex reacts with the alcohol (in this case, ethanol) to yield the final ester product and regenerate the Pd(0) catalyst. diva-portal.org

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Ligand Design and Catalyst Optimization for Ortho-Dibrominated Substrates

The success of palladium-catalyzed carbonylation of ortho-dibrominated substrates, such as in the synthesis of this compound, is highly dependent on the design of the ligand coordinated to the palladium center. The steric and electronic properties of the ligand play a critical role in influencing the reactivity and selectivity of the catalyst. nih.gov

For sterically hindered substrates like those with ortho-dibromo substitution, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov These ligands can promote the oxidative addition step and facilitate the subsequent reductive elimination. Examples of such ligands include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bidentate phosphines like (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (Xantphos). researchgate.netnih.gov The choice of ligand can also influence the rate of competing side reactions.

Catalyst optimization involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, bases (e.g., triethylamine, potassium carbonate), and reaction conditions (temperature, CO pressure) to maximize the yield of the desired product. The interplay between the substrate and the ligand is a key consideration in developing effective catalytic systems for these challenging transformations. nih.gov

Control of Chemoselectivity in Dihalogenated Arenes

A significant challenge in the carbonylation of dihalogenated arenes is controlling the chemoselectivity to favor monocarbonylation over dicarbonylation. orgsyn.org Achieving selective monocarbonylation is often difficult because the product of the first carbonylation can be more reactive towards a second carbonylation than the starting dihalide. orgsyn.org

Several strategies have been developed to address this challenge:

Controlled Addition: Slow addition of the substrate under phase-transfer conditions can be employed. This allows the monocarbonylated product to be extracted into an aqueous phase as a carboxylate salt, preventing it from undergoing a second carbonylation. orgsyn.org

Ligand Effects: The choice of ligand can influence the relative rates of the first and second carbonylation reactions. polyu.edu.hk Bulky ligands can sterically hinder the approach of the catalyst to the second halogen atom after the first has been carbonylated.

Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and reaction time can also favor monocarbonylation. Lowering the temperature or using a lower pressure of carbon monoxide may help to suppress the second carbonylation.

Computational studies can also aid in understanding the factors that govern chemoselectivity in these reactions, providing insights into the reaction mechanism and guiding the design of more selective catalysts. acs.org

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Sustainability

The choice of a synthetic route for this compound depends on a comparative analysis of various factors, including efficiency, scalability, and sustainability.

| Synthetic Route | Efficiency | Scalability | Sustainability |

| Organometallic Bromine Exchange | Can be highly efficient for specific substrates, but may require cryogenic conditions and stoichiometric use of organometallic reagents, which can lower overall efficiency. orgsyn.org | Scalability can be challenging due to the need for precise control of reaction conditions and the handling of pyrophoric reagents. | The use of stoichiometric metal reagents generates significant waste, making it less sustainable. |

| Palladium-Catalyzed Carbonylation | Generally highly efficient with good to excellent yields and high atom economy. orgsyn.orgnih.gov | This method is often highly scalable and amenable to industrial production. | The use of a catalyst in small quantities makes this route more sustainable than stoichiometric methods. However, the use of palladium, a precious metal, and carbon monoxide, a toxic gas, are considerations. |

| Direct Esterification | Efficiency depends on the equilibrium of the reaction and can be driven to completion by removing water. mdpi.com | This is a well-established and scalable method, particularly if the starting carboxylic acid is readily available. | This method is generally considered sustainable, especially if the acid and alcohol are derived from renewable sources. It avoids the use of toxic metals and reagents. |

Ultimately, palladium-catalyzed carbonylation often emerges as a preferred route due to its high efficiency, broad substrate scope, and good functional group tolerance, despite the cost of the catalyst and the need for specialized equipment to handle carbon monoxide. orgsyn.org For large-scale industrial synthesis, direct esterification is a strong contender if the starting 2,6-dibromobenzoic acid is economically viable. The organometallic approach, while powerful for creating specific C-C bonds, is often less practical for the bulk synthesis of a relatively simple molecule like this compound due to its lower scalability and sustainability.

Reactivity and Advanced Chemical Transformations of Ethyl 2,6 Dibromobenzoate

Cross-Coupling Reactions at the Aryl-Bromine Centers

The bromine atoms at the ortho-positions of the benzene (B151609) ring are susceptible to various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.govlibretexts.org In the context of ethyl 2,6-dibromobenzoate, a double Suzuki-Miyaura coupling can be employed to introduce two new aryl or heteroaryl groups, leading to the formation of sterically hindered teraryl compounds. researchgate.net

These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladacycle, and a base, like cesium carbonate or sodium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. nih.govresearchgate.netbeilstein-journals.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. beilstein-journals.org For instance, a one-pot, double Suzuki-Miyaura coupling of dihalogenated arenes has been shown to produce oligo- and polyaryl products. researchgate.net The development of efficient catalysts has enabled these reactions to be performed with very low catalyst loading. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | researchgate.net |

Heck Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.orgresearchgate.net This reaction is a valuable tool for the synthesis of substituted alkenes. rsc.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org For this compound, a Heck reaction would involve coupling at one or both of the aryl-bromine bonds with an alkene, leading to the formation of substituted styrenes. The reaction is often carried out in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. rsc.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org It is a highly effective method for the synthesis of arylalkynes and conjugated enynes. mdpi.com this compound can undergo a Sonogashira coupling to introduce alkyne functionalities. researchgate.net The reaction can be performed under mild conditions, including at room temperature and in aqueous media. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst. rsc.org

Table 2: Comparison of Heck and Sonogashira Coupling

| Reaction | Coupling Partner | Product | Catalyst System |

| Heck Reaction | Alkene | Substituted Alkene | Palladium catalyst, base |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Palladium catalyst, copper(I) co-catalyst, base |

Nickel-catalyzed reductive cross-coupling has emerged as a powerful alternative to traditional cross-coupling methods, particularly for the formation of C(sp²)–C(sp³) bonds. orgsyn.orgnih.gov These reactions couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. orgsyn.orgwisc.edu This approach, often termed cross-electrophile coupling (XEC), avoids the need for pre-formed organometallic reagents. wisc.eduacs.org

The mechanism of these reactions often involves the formation of radical intermediates. orgsyn.orgresearchgate.net The catalytic cycle is driven by the reduction of the nickel catalyst. wisc.eduacs.org For this compound, XEC offers a route to introduce alkyl groups at the aryl positions. The choice of ligand is crucial for achieving high reactivity and selectivity. researchgate.netoaepublish.com Various nickel precatalysts, such as NiCl₂(dme), are commonly used due to their air stability. acs.org Both stoichiometric metal reductants like zinc or manganese and electrochemical methods can be employed to drive the reaction. acs.orgoaepublish.com

Recent advancements have expanded the scope of XEC to include a wide range of functional groups and have even enabled enantioselective transformations. nih.govnih.gov These methods provide a complementary tool for accessing complex molecular architectures from readily available starting materials. orgsyn.org

Functional Group Interconversions of the Ester Moiety

The ester group of this compound provides another handle for chemical modification, allowing for its conversion into other important functional groups.

The ethyl ester of 2,6-dibromobenzoate can be hydrolyzed under acidic or basic conditions to yield 2,6-dibromobenzoic acid and ethanol. This carboxylic acid is a white crystalline solid and serves as a versatile intermediate for further synthetic transformations. ontosight.ai

2,6-Dibromobenzoic acid itself is a valuable building block in organic synthesis, pharmaceuticals, and materials science. ontosight.ai The carboxylic acid functionality can undergo a variety of derivatization reactions. greyhoundchrom.comthermofisher.com For instance, it can be converted into acid chlorides, amides, or other esters. These derivatization techniques are essential for modifying the properties of the molecule and for coupling it with other molecules. greyhoundchrom.comthermofisher.com

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This reactivity allows for the conversion of the ester into other functional groups.

Amidation

Amidation is the process of forming an amide bond. The ester can be converted to an amide by reaction with an amine. This transformation can be achieved through various methods, including direct reaction with amines, sometimes at elevated temperatures or with the use of catalysts. mdpi.com The development of efficient amidation methods is a significant area of research due to the prevalence of the amide bond in biologically active molecules and materials. mdpi.comnih.gov

Other Nucleophilic Additions

Besides amidation, the ester carbonyl can undergo other nucleophilic addition reactions. masterorganicchemistry.com Although less common for esters compared to aldehydes and ketones, strong nucleophiles can add to the carbonyl group. The outcome of such reactions depends on the nature of the nucleophile and the reaction conditions. The initial tetrahedral intermediate formed upon nucleophilic addition can then undergo elimination of the ethoxide leaving group, leading to a substitution product. masterorganicchemistry.com

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.orgresearchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles.

Regiocontrol in Metallation Adjacent to Bromine and Ester Groups

In this compound, both the ethyl ester and the bromine atoms can act as directing groups for metalation. The ester group is generally considered a moderate directing group, while halogens are weaker. organic-chemistry.org However, the high acidity of the protons ortho to the bromine atoms can also influence the regioselectivity. The reaction of an arene bearing a DMG with an alkyllithium compound typically leads to an ortho-metalated intermediate. organic-chemistry.org The DMG, a Lewis basic moiety, interacts with the Lewis acidic lithium cation, facilitating deprotonation at the nearest ortho-position on the arene. organic-chemistry.orgresearchgate.net

Due to the presence of two bromine atoms, metal-halogen exchange is a competing reaction pathway. However, by carefully controlling the reaction conditions, such as using sterically hindered bases like lithium tetramethylpiperidide (LiTMP) at low temperatures, deprotonation at the 3-position can be favored over metal-halogen exchange. The resulting aryllithium species can then react with a variety of electrophiles.

Synthesis of Multifunctionalized Aromatic Scaffolds

The aryllithium intermediate generated from the directed ortho-metalation of this compound is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups. This allows for the synthesis of highly substituted and multifunctionalized aromatic scaffolds. For instance, quenching the lithiated intermediate with aldehydes or ketones can introduce hydroxymethyl or substituted hydroxymethyl groups. Reaction with carbon dioxide followed by acidification yields a carboxylic acid, and reaction with sources of "I+", "Br+", or "Cl+" can introduce additional halogen atoms.

The sequential introduction of different functional groups through DoM followed by electrophilic quenching provides a versatile route to complex aromatic molecules that would be difficult to synthesize through other methods. researchgate.net

Reductive Debromination and Hydrogenation Studies

The bromine atoms in this compound can be selectively removed or replaced through reductive processes, offering another avenue for the synthesis of diverse aromatic compounds.

Catalytic Hydrogenation and Transfer Hydrogenation Protocols

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the case of aryl halides, catalytic hydrogenation can lead to hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. tu-chemnitz.demdpi.com This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. googleapis.com

Transfer hydrogenation offers a convenient alternative to using hydrogen gas, employing a hydrogen donor molecule in the presence of a transition metal catalyst. nih.gov Common hydrogen donors include formic acid, its salts, and isopropanol. These methods are often characterized by mild reaction conditions and high functional group tolerance. tu-chemnitz.de For this compound, catalytic transfer hydrogenation can be employed to achieve debromination.

Below is a table summarizing typical conditions for these transformations, though specific conditions for this compound may vary.

| Transformation | Catalyst | Hydrogen/Hydrogen Donor | Solvent | Temperature |

| Catalytic Hydrogenation | Pd/C | H₂ | Ethanol | Room Temperature |

| Transfer Hydrogenation | [Ir(COD)Cl]₂/Ligand | Isopropanol | Toluene | 80 °C |

This table presents generalized conditions and may require optimization for specific substrates.

Selective Removal of Halogen Substituents in Complex Molecules

The selective removal of one bromine atom from this compound to yield ethyl 2-bromobenzoate (B1222928) is a valuable transformation. The difference in reactivity between the two bromine atoms is minimal, making selective monodebromination challenging. However, by carefully controlling the reaction conditions, such as the amount of reducing agent and the reaction time, it is possible to achieve a degree of selectivity. acs.org

Reductive dehalogenation can be influenced by the electronic and steric environment of the halogen atom. mdpi.com In some cases, the presence of other functional groups on the aromatic ring can direct the regioselectivity of the dehalogenation. nih.govresearchgate.net For polyhalogenated aromatic compounds, stepwise reduction is often observed, allowing for the isolation of partially dehalogenated intermediates. acs.org

Intramolecular Cyclization and Annulation Reactions Enabled by Ortho-Substituents

The ortho-disubstituted nature of this compound and its derivatives can be exploited in intramolecular cyclization and annulation reactions to construct polycyclic aromatic and heterocyclic systems.

These reactions often proceed through the formation of a key intermediate, such as a palladacycle, which then undergoes further transformations. researchgate.net For example, a derivative of this compound, where one of the bromine atoms has been replaced by a vinyl group, could potentially undergo an intramolecular Heck reaction to form a six-membered ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also powerful tools in organic synthesis. nih.govacs.org The reaction of ortho-substituted benzoates with arynes can lead to the formation of xanthones and other heterocyclic structures through a tandem nucleophilic coupling and intramolecular electrophilic cyclization. nih.gov While direct examples with this compound are not prevalent, the principles of these reactions suggest potential synthetic routes from its derivatives. For instance, conversion of one bromo substituent to a nucleophilic group and the other to a leaving group could set the stage for an intramolecular cyclization. conicet.gov.arresearchgate.net

The following table outlines a hypothetical reaction sequence for an intramolecular cyclization starting from a derivative of this compound.

| Starting Material | Reaction Type | Product |

| Ethyl 2-bromo-6-vinylbenzoate | Intramolecular Heck Reaction | Dihydronaphthalene derivative |

| Ethyl 2-amino-6-bromobenzoate | Copper-catalyzed Intramolecular C-N coupling | Phenanthridinone derivative |

This table illustrates potential synthetic applications based on known reactivity patterns.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural framework of ethyl 2,6-dibromobenzoate is a key component in the synthesis of more complex molecules that exhibit biological activity. Drug precursors are chemical compounds that can be used in the illicit production of narcotic drugs and psychotropic substances. ravimiamet.ee While these precursors generally lack psychoactive effects themselves, they are essential for creating a wide array of products, including pharmaceuticals. ravimiamet.ee The synthesis of N-substituted phthalimides, for example, which are important in medicinal chemistry due to their various biological activities, can be achieved through processes like the double carbonylation of o-dibromobenzenes. rsc.org This highlights the role of dibromo-substituted benzene (B151609) derivatives as foundational elements for creating pharmaceutically relevant scaffolds.

The development of new drugs often involves the creation of a series of related compounds to study their structure-activity relationships. For instance, a series of 2,3-diaryl-1,3-thiazolidin-4-ones were synthesized to explore their biological potential, starting from 2,6-dihalo-substituted benzaldehydes. nih.gov Although this example uses a benzaldehyde (B42025) derivative, it illustrates the principle of using di-halogenated aromatic rings as a starting point for building libraries of biologically active molecules. Similarly, amino acids are valuable intermediates in drug production, often serving as precursors for chiral substances used in a range of therapeutic areas. evonik.com The modification of aromatic structures, such as that of this compound, can lead to the creation of novel intermediates for the synthesis of complex active pharmaceutical ingredients.

A notable application of a related compound, ethyl 2-amino-3,5-dibromobenzoate, is in the synthesis of chiral Schiff base metal complexes. jocpr.com In one study, this compound was reduced and then oxidized to form 2-amino-3,5-dibromobenzaldehyde, a key intermediate for creating ligands that can coordinate with metals like copper and nickel. jocpr.com The resulting metal complexes were shown to have potential antibacterial activity. jocpr.com This demonstrates how dibrominated benzoate (B1203000) derivatives can be transformed into valuable components for creating new therapeutic agents.

Table 1: Examples of Biologically Active Molecules and Intermediates Synthesized from Dibrominated Aromatic Precursors

| Precursor | Synthetic Target | Application/Significance |

| o-Dibromobenzenes | N-Substituted Phthalimides | Antimicrobial, anticonvulsant, anti-inflammatory, antitumor properties. rsc.org |

| 2,6-Dihalo-substituted benzaldehydes | 2,3-Diaryl-1,3-thiazolidin-4-ones | Exploration of new biologically active compounds. nih.gov |

| Ethyl 2-amino-3,5-dibromobenzoate | Chiral Schiff Base Metal Complexes | Potential antibacterial agents. jocpr.com |

Utility in the Construction of Functionalized Aromatic Polymers and Materials

The unique properties of aromatic polymers, such as their thermal and chemical stability, make them suitable for a wide range of applications, from packaging to aerospace materials. researchgate.net this compound can serve as a monomer or a key building block in the synthesis of functionalized aromatic polymers. The bromine atoms on the aromatic ring provide reactive sites for polymerization reactions, such as cross-coupling, allowing for the creation of well-defined polymer chains.

The functionalization of aromatic polymers is a key area of research aimed at modifying their properties for specific applications. researchgate.net For instance, the sulfonation of aromatic polymers is a common method to introduce sulfonic acid groups, which can impart catalytic activity to the polymer. nih.gov While this is a post-polymerization functionalization, the principle of modifying the aromatic ring is central. Starting with a functionalized monomer like this compound allows for the direct incorporation of specific functionalities into the polymer backbone.

The synthesis of polymers from monomers containing hydroxyl and acid groups can lead to materials with high hydrolysis resistance. nih.gov Similarly, the ester and bromo-functionalities of this compound can be exploited in various polymerization strategies. For example, the bromine atoms can be converted to other functional groups prior to or during polymerization, leading to a wide range of functionalized aromatic polymers with tailored properties for applications in materials science.

Role in Ligand Design for Organometallic Catalysis

The design of ligands is a critical aspect of organometallic chemistry, as ligands can modify the properties and reactivity of metal complexes used in catalysis. wiley.com this compound can serve as a starting material for the synthesis of novel ligands. The two bromine atoms can be substituted with various coordinating groups, and the ethyl ester can be modified to tune the electronic and steric properties of the resulting ligand.

The development of new catalysts often involves creating ligands that can stabilize a metal center and facilitate a specific catalytic cycle. For example, hindered dialkylbiarylphosphine ligands have proven to be highly effective in a variety of cross-coupling reactions. researchgate.net The synthesis of such complex ligands often starts from simpler aromatic building blocks. The dibromo-substitution pattern of this compound offers a platform for creating sterically demanding and electronically tunable ligands.

The field of organometallic catalysis is continually evolving, with a focus on developing more efficient and selective catalysts. nih.gov The use of polymer-supported catalysts is one such advancement, allowing for easier separation and recycling of the catalyst. nih.gov Ligands derived from this compound could potentially be anchored to a polymer support, combining the advantages of a tailored ligand structure with the benefits of heterogeneous catalysis. The versatility of this compound as a precursor allows for the exploration of new ligand architectures for a wide range of catalytic applications. nih.gov

Contributions to the Synthesis of Optoelectronic and Coordination Compounds

This compound and its derivatives are valuable precursors for the synthesis of materials with interesting optical and electronic properties. chemscene.comscielo.org.mx The development of new organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells, is a rapidly growing field. scielo.org.mxrsc.org The ability to synthesize molecules with specific electronic properties is crucial, and the functionalization of aromatic rings plays a key role in this process.

For example, the introduction of trifluoromethyl groups into optoelectronic materials can influence their properties for applications in organic field-effect transistors and organic solar cells. rsc.org The synthesis of such materials often involves the use of brominated aromatic compounds as starting materials for cross-coupling reactions. The bromine atoms on this compound can be replaced with various functional groups to create novel chromophores and electronically active molecules.

Coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands, are another class of materials where derivatives of this compound can find application. rsc.org The synthesis of new coordination polymers and metal-organic frameworks (MOFs) is of great interest due to their potential uses in gas storage, separation, and catalysis. rsc.org Ligands derived from this compound can be designed to coordinate with metal ions, leading to the formation of novel coordination compounds with specific structures and properties.

Table 2: Applications in Optoelectronic and Coordination Chemistry

| Compound Class | Application | Role of Dibrominated Precursor |

| Functionalized Aromatic Molecules | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells | Precursor for creating molecules with tailored electronic properties. scielo.org.mxrsc.org |

| Coordination Polymers/MOFs | Gas Storage, Separation, Catalysis | Building block for ligands that coordinate with metal ions. rsc.org |

Scaffold for the Development of Novel Organic Reagents and Catalysts

A scaffold in chemistry refers to a core molecular structure that can be systematically modified to create a library of related compounds. This compound serves as an excellent scaffold for the development of new organic reagents and catalysts due to its readily modifiable functional groups. nih.gov The bromine atoms can be transformed through various reactions, such as lithiation or Grignard reagent formation, to introduce a wide range of other functionalities. uni-muenchen.de

The development of new synthetic methods often relies on the availability of novel reagents with specific reactivity. For example, organometallic reagents derived from magnesium and zinc are widely used for their ability to form carbon-carbon bonds with high functional group tolerance. uni-muenchen.de The preparation of such reagents can start from brominated aromatic compounds like this compound, allowing for the creation of polyfunctional organic molecules.

Furthermore, the structure of this compound can be used to design new organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The design of effective organocatalysts often involves the creation of a well-defined three-dimensional structure that can interact with the substrates in a specific way. By modifying the functional groups of this compound, it is possible to create new chiral catalysts for asymmetric synthesis or catalysts with specific reactivity for a variety of organic transformations.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 2,6-dibromobenzoate in solution. The substitution pattern on the aromatic ring and the conformation of the ethyl ester group can be thoroughly investigated using a combination of one-dimensional and two-dimensional NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The symmetry of this compound, with two identical bromine atoms flanking the ester group, simplifies the aromatic region of the spectra.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from their mutual spin-spin coupling. The aromatic protons are expected to produce a pattern corresponding to an A₂B system. The two equivalent protons at the C-3 and C-5 positions would appear as a doublet, coupled to the single proton at the C-4 position. The C-4 proton would, in turn, appear as a triplet, coupled to the two adjacent protons. The significant deshielding effect of the two ortho-bromine substituents would likely shift the aromatic signals downfield.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct signals for each unique carbon atom. Due to the molecule's symmetry, only six signals are expected: one for the carbonyl carbon, four for the aromatic carbons (C1, C2/C6, C3/C5, C4), and two for the ethyl group carbons. The carbons directly bonded to the bromine atoms (C2 and C6) would be significantly shifted downfield.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous compounds such as ethyl benzoate (B1203000) and other brominated aromatics.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | - | - | ~165 |

| C1 | - | - | - | ~133 |

| C2, C6 | - | - | - | ~120 |

| C3, C5 | ~7.60 | d | ~8.0 | ~132 |

| C4 | ~7.30 | t | ~8.0 | ~130 |

| -OCH₂- | ~4.40 | q | ~7.1 | ~62 |

| -CH₃ | ~1.40 | t | ~7.1 | ~14 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. emerypharma.com A clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Cross-peaks would also connect the adjacent aromatic protons (H-3/H-5 with H-4). emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal at ~4.40 ppm would show a correlation to the carbon signal at ~62 ppm, assigning them to the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. nih.gov Key expected correlations for this compound would include:

The methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the C1 aromatic carbon.

The methyl protons (-CH₃) to the methylene carbon (-OCH₂-).

The aromatic proton H-4 to carbons C-2/C-6 and C-3/C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. researchgate.net For this compound, a key application would be to probe the spatial proximity between the ethyl group protons (-OCH₂-) and the aromatic protons (H-3/H-5). The presence or absence of NOE cross-peaks would help determine the preferred orientation of the ester group relative to the aromatic ring, which is likely twisted out of the plane due to steric hindrance from the bulky ortho-bromine atoms.

Application of Residual Dipolar Coupling (RDC) for Elucidating Conformational Preferences and Stereochemistry

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to an external magnetic field. nih.govhmdb.cahmdb.ca This is achieved by partially aligning the molecules in a suitable medium, such as a liquid crystal. hmdb.ca For a flexible molecule like this compound, RDCs are exceptionally powerful for defining its conformational preferences in solution, a task that is challenging using only NOEs and J-couplings. kib.ac.cnnih.gov

The primary application of RDC analysis for this molecule would be to accurately determine the average torsional angle between the plane of the aromatic ring and the plane of the ester group. Due to the severe steric clash between the carbonyl oxygen/ethoxy group and the two large bromine atoms at the ortho positions, the ester group is forced to rotate significantly out of the ring plane. RDC measurements, particularly for ¹H-¹³C couplings within the aromatic ring and between the ring and the ester group, would allow for the calculation of an alignment tensor and the subsequent fitting of structural models to determine this crucial dihedral angle. nih.gov This provides a more precise and dynamic picture of the molecule's dominant conformation in solution than other NMR methods. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of the molecular formula and offering insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Signature Analysis

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of the elemental formula of a compound. sci-hub.se For this compound (C₉H₈Br₂O₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass.

Furthermore, the presence of two bromine atoms creates a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are nearly equal in abundance. Consequently, the molecular ion (M⁺) peak in the mass spectrum will appear as a distinctive cluster of peaks. The peak for the molecule containing two ⁷⁹Br isotopes (M), the peak for one ⁷⁹Br and one ⁸¹Br (M+2), and the peak for two ⁸¹Br isotopes (M+4) will have a relative intensity ratio of approximately 1:2:1. Observing this pattern provides strong evidence for the presence of two bromine atoms in the molecule.

Predicted HRMS Data and Isotopic Pattern for this compound

| Ion Formula | Isotopes | Calculated Exact Mass (Da) | Relative Abundance (%) |

| C₉H₈⁷⁹Br₂O₂ | 2 x ⁷⁹Br | 305.8891 | ~25.7 |

| C₉H₈⁷⁹Br⁸¹BrO₂ | 1 x ⁷⁹Br, 1 x ⁸¹Br | 307.8871 | ~50.0 |

| C₉H₈⁸¹Br₂O₂ | 2 x ⁸¹Br | 309.8850 | ~24.3 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights from Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or another primary fragment) and subjecting it to further fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule. uvic.ca For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would result in a prominent acylium ion [M-45]⁺.

Loss of Ethylene (B1197577): Another typical pathway for ethyl esters is a McLafferty rearrangement, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This would produce a fragment ion [M-28]⁺. However, the steric hindrance in this compound might disfavor the required cyclic transition state, making this fragmentation less likely than in unhindered esters.

Loss of Bromine: Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in a fragment at [M-79/81]⁺. Subsequent loss of the second bromine atom is also possible.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring structure can occur after initial losses.

Analyzing these fragmentation pathways allows for a step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound. tanta.edu.eghoriba.com While IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, leading to a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of a molecule's electron cloud. horiba.commt.com The two techniques are often complementary, as some vibrational modes may be strong in Raman and weak or absent in IR, and vice versa. mt.com

For this compound, the spectra are dominated by vibrations characteristic of the ester functional group, the substituted benzene (B151609) ring, and the carbon-bromine bonds. uh.eduscholarsresearchlibrary.com The analysis of these spectra allows for unambiguous confirmation of the compound's functional groups.

Key vibrational modes for this compound include:

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl group (CH₃ and CH₂) typically appear between 3000-2850 cm⁻¹. libretexts.org

C=O Stretching: A strong, prominent band corresponding to the carbonyl (C=O) stretch of the ester group is one of the most characteristic peaks in the IR spectrum, typically appearing in the range of 1730-1715 cm⁻¹. americanpharmaceuticalreview.com

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region. scholarsresearchlibrary.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. uh.edu

C-Br Stretching: The carbon-bromine stretching vibrations are found in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | Aryl-H | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Aliphatic C-H Stretch | -CH₂-CH₃ | 3000 - 2850 | Medium | Medium to Strong |

| Carbonyl C=O Stretch | Ester | 1730 - 1715 | Strong | Medium to Weak |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Weak | Medium to Strong |

| C-O Stretch | Ester | 1300 - 1100 | Strong | Medium to Weak |

| C-Br Stretch | Aryl-Br | 680 - 515 | Strong to Medium | Strong |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

From crystallographic data, a complete geometric profile of the molecule can be established. For this compound, key structural parameters would include the bond lengths of the C-Br, C=O, C-O, and aromatic C-C bonds, as well as the various bond angles defining the molecular geometry.

A critical feature in the structure of this compound is the dihedral angle between the plane of the benzene ring and the plane of the ethyl ester substituent. Due to the significant steric hindrance imposed by the two bulky bromine atoms in the ortho positions, the ester group is expected to be twisted out of the plane of the aromatic ring. This is a common feature in 2,6-disubstituted benzoates.

The table below presents typical or expected values for the key geometric parameters of this compound, based on data from analogous structures.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C=O (Ester) | ~1.20 Å |

| Bond Length | C-O (Ester) | ~1.34 Å |

| Bond Length | Aromatic C-C | ~1.39 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | O=C-O | ~125° |

| Dihedral Angle | C(ring)-C(ring)-C(=O)-O | Highly Twisted (~60-90°) |

The arrangement of molecules in a crystal is governed by a delicate balance of non-covalent interactions. mdpi.com In the case of halogenated organic molecules, halogen bonds have emerged as a significant and directional interaction that can influence crystal packing. rsc.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. acs.org

For this compound, the crystal structure is likely stabilized by a combination of the following interactions:

Halogen Bonding: The bromine atoms in the molecule can participate in halogen bonds. Type II C-Br···O interactions, where the oxygen atom of a carbonyl group on an adjacent molecule acts as the halogen bond acceptor, are highly probable. C-Br···Br interactions between neighboring molecules are also a possibility that can influence the packing arrangement. rsc.orgresearchgate.net

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds can form. In these interactions, the hydrogen atoms of the ethyl group or the aromatic ring can interact with the electronegative oxygen atom of the carbonyl group on a neighboring molecule. researchgate.netresearchgate.net

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions. Due to the substitution pattern, these interactions are likely to be offset or slipped, where the rings are parallel but not perfectly superimposed. researchgate.net

These varied intermolecular forces work in concert to direct the self-assembly of this compound molecules into a stable, ordered, three-dimensional crystalline lattice. researchgate.net

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational or theoretical investigations publicly available for the chemical compound “this compound” that align with the detailed outline provided.

While the requested computational chemistry techniques are widely used for the analysis of various organic molecules, the specific application of these methods to this compound has not been documented in the sources accessed. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific requirements of the provided outline.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable tools in predicting the spectroscopic parameters of molecules. These computational approaches allow for the calculation of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, as well as vibrational (IR) and electronic (UV-Vis) spectra. By simulating these spectroscopic features, researchers can gain insights into the electronic structure and behavior of molecules, often in close agreement with experimental data.

Computational NMR Chemical Shift Predictions and Correlation with Experimental Data

Computational methods, especially DFT, are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net For halogenated aromatic compounds, it is crucial to select computational models that can accurately account for the electronic effects of the halogen substituents.

Optimization of the molecular geometry of Ethyl 2,6-dibromobenzoate using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Calculation of the NMR shielding tensors for each nucleus in the optimized structure.

Conversion of the shielding tensors to chemical shifts, typically by referencing against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts would then be compared with experimentally obtained NMR data for this compound. A strong correlation would validate the computational model and allow for the unambiguous assignment of NMR signals. For complex molecules, this computational-experimental approach is invaluable for structural elucidation. beilstein-journals.org

Table 1: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C=O | Data not available | Data not available | Data not available |

| C1 | Data not available | Data not available | Data not available |

| C2/C6 | Data not available | Data not available | Data not available |

| C3/C5 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| O-CH2 | Data not available | Data not available | Data not available |

| CH3 | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific experimental and computational data for this compound were not found in the reviewed sources.

Simulated Vibrational (IR) and Electronic (UV-Vis) Spectra

Theoretical calculations are also proficient at simulating vibrational and electronic spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the computational methods. A detailed vibrational analysis of this compound would involve the calculation of its normal modes of vibration, allowing for the assignment of specific IR absorption bands to corresponding molecular motions (e.g., C=O stretching, C-Br stretching, aromatic ring vibrations). For similar molecules like ethyl benzoate (B1203000) and its derivatives, DFT calculations have been shown to provide vibrational spectra in good agreement with experimental data. scholarsresearchlibrary.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net A TD-DFT calculation for this compound would provide insights into the electronic transitions, such as π → π* and n → π* transitions, and how the dibromo-substitution pattern affects the absorption profile compared to unsubstituted ethyl benzoate.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Wavenumber (cm-1) |

| C=O Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-O Stretch | Data not available |

| C-Br Stretch | Data not available |

Note: This table is for illustrative purposes. Specific simulated IR data for this compound were not available in the searched literature.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

Calculation of Activation Energies and Reaction Pathways

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational methods can be used to map out the potential energy surface. This involves:

Locating the structures of reactants, intermediates, transition states, and products.

Calculating the energies of each of these species.

Determining the activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state.

The activation energy is a critical parameter that governs the rate of a chemical reaction. researchgate.net For instance, in a substitution reaction, calculations could help determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. While specific calculations for this compound were not found, studies on related aryl halides demonstrate the utility of these methods in understanding reaction feasibility and selectivity. researchgate.net

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. rsc.org Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. digitellinc.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in the first solvation shell around the reacting species. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. digitellinc.com

For reactions involving a polar molecule like this compound, the choice of solvent can significantly alter the thermodynamics (e.g., the relative stability of reactants and products) and the kinetics (e.g., by stabilizing or destabilizing the transition state). mdpi.com For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. rsc.org Computational studies on the reactions of other aryl halides have shown that solvent polarity can influence not only the reaction rate but also the mechanistic pathway. researchgate.net

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

Future research will likely focus on developing greener methods for its synthesis. This could involve replacing traditional acid catalysts with solid, reusable acid catalysts to simplify purification and reduce waste. Exploring the use of greener solvents or even solvent-free conditions would also be a valuable pursuit.

Integration into Automated and Flow Chemistry Platforms

The use of Ethyl 2,6-dibromobenzoate in automated synthesis platforms could accelerate the discovery of new materials and drug candidates. Flow chemistry, in particular, would allow for the safe and efficient execution of reactions that are difficult to control in batch, such as highly exothermic Grignard formations or hazardous cross-coupling reactions, enabling rapid library synthesis.

Exploration of Novel Catalytic Transformations for Diverse Derivatizations

While Suzuki and other palladium-catalyzed reactions are well-established, there is an opportunity to explore novel catalytic systems that offer greater efficiency, selectivity, or functional group tolerance. This could include the use of nickel or copper catalysts, which are more earth-abundant and less expensive than palladium. Furthermore, developing methods for the selective mono-functionalization of the two C-Br bonds would be a significant advance, allowing for the creation of non-symmetrical 2,6-disubstituted products.

Advanced Computational Design of Derivatives with Tunable Properties

Computational tools, such as Density Functional Theory (DFT), can be used to predict the electronic and steric properties of molecules derived from this compound. By modeling potential drug candidates or new materials before their synthesis, researchers can prioritize targets with the most promising properties, saving significant time and resources in the lab.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most powerful approach to unlocking the full potential of this compound will involve a close integration of synthetic chemistry, advanced spectroscopic analysis, and computational modeling. This synergistic strategy allows for a deep understanding of the structure-property relationships of its derivatives, paving the way for the rational design and synthesis of novel molecules with tailored functions.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Ethyl 2,6-dibromobenzoate, and how can reaction efficiency be optimized?

- Methodology : this compound is typically synthesized via esterification of 2,6-dibromobenzoic acid with ethanol. Acid-catalyzed esterification (e.g., using H₂SO₄ or HCl) is common, but substituting acid anhydrides or acyl chlorides may improve yield and reduce side reactions . Optimize reaction efficiency by controlling stoichiometry (excess ethanol), temperature (reflux conditions), and catalyst concentration. Post-synthesis, purify via solvent extraction (e.g., ethyl acetate/water partitioning) and column chromatography .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 321.8 for C₉H₇Br₂O₂) .

- X-ray Crystallography : Resolve conformational details and validate bond angles/distances, as demonstrated in analogous ethyl benzoate derivatives .

Q. How should this compound be handled and stored to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or bromine loss. Conduct thermal stability tests via differential scanning calorimetry (DSC) to identify decomposition thresholds. Safety protocols include using fume hoods for handling and immediate decontamination of spills with ethanol/water mixtures .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination regioselectivity in this compound synthesis?

- Methodology : Use computational modeling (DFT calculations) to map electron density and predict bromination sites. Validate experimentally via competitive reactions with substituted benzoic acids. Compare reaction rates and intermediates using in-situ IR or GC-MS monitoring .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodology : Cross-reference NMR data across solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Reproduce synthesis under standardized conditions and compare with crystallographic data to confirm structural assignments . For GC-MS discrepancies, calibrate instruments with certified reference standards .

Q. How does this compound perform as a substrate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Test reactivity by substituting bromine atoms with aryl/vinyl groups under Pd catalysis. Optimize conditions (ligands, bases, solvents) via Design of Experiments (DoE). Monitor conversion rates using HPLC and characterize products via X-ray crystallography .

Q. What toxicological assessments are necessary for this compound in biomedical research?

- Methodology : Conduct acute toxicity studies (e.g., OECD 423 guidelines) to determine LD₅₀. Evaluate mutagenicity via Ames test and cytotoxicity in cell lines (e.g., HepG2). For biomarker identification, use LC-MS/MS to track metabolites in biological matrices .

Q. How can conformational analysis of this compound inform its reactivity in solid-state chemistry?

- Methodology : Perform single-crystal X-ray diffraction to analyze dihedral angles between the ester group and aromatic ring. Compare with computational models (e.g., Gaussian) to predict steric effects on reaction pathways .

Notes

- Avoid commercial sources (e.g., benchchem.com ) for data validation.

- For structural ambiguities, prioritize peer-reviewed crystallographic data over computational predictions .

- Toxicological protocols should align with OECD/EPA guidelines to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.